molecular formula C35H28N2O2 B2744268 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid CAS No. 652145-29-4

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid

Cat. No. B2744268
CAS RN: 652145-29-4
M. Wt: 508.621
InChI Key: GOTRYMLNXIJMCB-VFCFBJKWSA-N
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Description

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid is a significant dye used in Dye-Sensitized Solar Cells (DSSC). It has been studied for its structural, optoelectronic, and thermodynamic properties . The molecule’s dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties have been calculated .


Synthesis Analysis

The compound has been synthesized by chemical methods . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .


Molecular Structure Analysis

The molecular structure of the compound has been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . The vibrational analysis of the system was understood by calculating and describing the IR and RAMAN frequencies .


Chemical Reactions Analysis

The compound has been used as a sensitizer in DSSC . The cyclic voltammetry of the dye was taken using Ag/AgCl as a reference electrode, glassy carbon as a working electrode, and platinum (Pt) as a counter electrode .


Physical And Chemical Properties Analysis

The compound exhibits solvent-dependent luminescent changes in the solid state . The absorption maximum (λmax) was analyzed from the UV-Visible NIR spectrum, and from the λmax value, the molar extinction coefficient was calculated .

Scientific Research Applications

Mechanism of Action

The compound has been used in DSSC due to its promising properties. The DSSC was made using commercial P25 TiO2 material as a photoanode, the compound as a sensitizer, I-/I3- as electrolyte, and Platinum (Pt) used as a counter electrode .

properties

IUPAC Name

(E)-2-cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O2/c36-23-28(35(38)39)20-25-16-19-34-32(22-25)30-12-7-13-33(30)37(34)29-17-14-24(15-18-29)21-31(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,30,33H,7,12-13H2,(H,38,39)/b28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTRYMLNXIJMCB-VFCFBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C#N)C(=O)O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C(\C#N)/C(=O)O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

652145-29-4
Record name D 131
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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